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molecular formula C10H14N2O4 B8393073 1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid

1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B8393073
M. Wt: 226.23 g/mol
InChI Key: SLGAIJBDEFRUAT-UHFFFAOYSA-N
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Patent
US06849713B2

Procedure details

1-(3-Methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester (1.44 g,) was dissolved in 50 ml of methanol and 25 ml of 20% aqueous NaOH was added. The reaction mixture was stirred at 50° C. for 1.5 h until there was no starting material checked by TLC. The reaction mixture was concentrated to about 20 ml, 200 ml of water was added. The resulting solution was neutralized with 5 M hydrochloric acid to pH 2 and the precipitates formed were collected by filtration, washed with water and dried to give 1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid (1.29 g, 99%). 1H NMR (DMSO-d6) δ13.12 (br. s, 1H), 8.27 (d, 1H), 7.26 (d, 1H), 4.36 (t, 2H), 1.59 (dd, 2H), 1.50 (dt, 1H), 0.88 (d, 6H).
Name
1-(3-Methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)=[O:5])C.[OH-].[Na+]>CO>[CH3:17][CH:16]([CH3:18])[CH2:15][CH2:14][N:7]1[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:6]1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
1-(3-Methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
1.44 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=C(C1)[N+](=O)[O-])CCC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 1.5 h until there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 20 ml, 200 ml of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the precipitates formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(CCN1C(=CC(=C1)[N+](=O)[O-])C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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